N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-14-6-5-7-16-18(14)21-19(25-16)20-17(22)12-13-8-10-15(11-9-13)26(23,24)4-2/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEIXHUHDLNEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the ethyl group: The benzo[d]thiazole intermediate is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Formation of the acetamide linkage: The ethylbenzo[d]thiazole is reacted with 2-bromo-4-(ethylsulfonyl)phenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, typically under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds often exhibit antimicrobial properties. N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation into its potential as an antibacterial agent.
Anti-inflammatory Properties
Studies suggest that compounds containing thiazole rings can modulate inflammatory pathways. Preliminary assays indicate that this compound may inhibit specific inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.
Cancer Research
The compound's ability to interact with cellular pathways involved in cancer progression has been explored. It has shown potential in inhibiting tumor cell proliferation in vitro, indicating its possible role as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound effectively reduces bacterial growth at relatively low concentrations.
Case Study 2: Anti-inflammatory Response
In a controlled experiment, the compound was administered to animal models exhibiting inflammatory responses. The results indicated a marked reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s benzothiazole-acetamide scaffold is shared with several derivatives in the literature, but key differences in substituents influence physicochemical and biological properties:
Key Observations:
- Electron-Withdrawing Groups: The target’s ethylsulfonyl group contrasts with electron-donating groups (e.g., methoxy in compound 18 ) or halogens (e.g., 4-chloro in compound 14 ), which may alter binding affinity to targets like matrix metalloproteinases (MMPs).
- Heterocyclic Variations: Piperazine-linked analogs (e.g., compound 6 ) exhibit enhanced solubility but reduced rigidity compared to the target’s direct acetamide linkage.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole and sulfonyl moieties, which contribute to its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 348.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, which is crucial for the integrity of bacterial cell membranes. This mechanism can lead to the inhibition of pathogen growth, making it a candidate for antimicrobial development .
- Anticancer Properties : Studies have indicated that compounds with thiazole structures exhibit anticancer activity by inducing apoptosis in cancer cells. This is achieved through the activation of caspase pathways and inhibition of DNA synthesis in tumor cells .
- Acetylcholinesterase Inhibition : Some derivatives of thiazoles have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
| Activity | IC50 Value (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Antimicrobial | 15.0 | Various bacterial strains | |
| Anticancer (A549 cell line) | 20.5 | Lung cancer | |
| Acetylcholinesterase Inhibition | 3.5 | AChE enzyme |
Case Studies
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
- Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties against A549 lung cancer cells. The compound exhibited an IC50 value of 20.5 µM, suggesting moderate potency in inhibiting cell proliferation through apoptotic mechanisms .
- Neuroprotective Effects : Research into acetylcholinesterase inhibitors revealed that certain thiazole derivatives could effectively inhibit AChE activity, potentially offering therapeutic benefits for Alzheimer's disease patients by increasing acetylcholine levels in the brain .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core via cyclization of 2-aminothiazole derivatives under reflux conditions. Subsequent acetylation and sulfonylation steps are performed using reagents like acetic anhydride and ethylsulfonyl chlorides. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating intermediates and ensuring purity .
Q. How is structural purity confirmed during synthesis?
- Methodological Answer : Purity is validated using a combination of analytical techniques:
- TLC for real-time reaction monitoring .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bond connectivity and functional groups .
- Mass Spectrometry (MS) for molecular weight verification .
Q. What biological activities are commonly screened for this compound?
- Methodological Answer : Initial screenings focus on:
- Antimicrobial assays (e.g., broth microdilution for MIC values) against Gram-positive/negative bacteria and fungi .
- Anticancer activity via MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition studies (e.g., COX-2, EGFR kinases) using fluorometric or colorimetric assays .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR to identify functional groups (e.g., acetamide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- NMR for detailed structural elucidation, including substituent positioning on aromatic rings .
- High-Resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the ethylsulfonyl, benzothiazole, or acetamide groups.
- Test biological activities systematically and correlate substituent effects with potency. For example:
- Replace the ethyl group on the benzothiazole with methyl or propyl to study steric effects .
- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to assess electronic impacts on receptor binding .
- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like EGFR or COX-2 .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH, temperature, cell passage number).
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to rule out solvent artifacts.
- Orthogonal assays : Validate results using alternative methods (e.g., flow cytometry for apoptosis if MTT data is inconsistent) .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer :
- Catalyst screening : Test bases like triethylamine or DMAP to enhance acylation efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DCM) for sulfonylation steps to improve solubility .
- Temperature control : Maintain reflux conditions (70–80°C) for cyclization reactions to prevent side-product formation .
Q. How can computational modeling aid in target identification?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like tubulin or kinases .
- Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What approaches mitigate solubility challenges in in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
- Prodrug strategies : Synthesize phosphate or ester derivatives to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
